N-ethyl-1-methyl-1H-pyrazol-3-amine
Description
Properties
CAS No. |
1182954-57-9 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N Ethyl 1 Methyl 1h Pyrazol 3 Amine
Fundamental Chemical Transformations of the Pyrazole (B372694) Amine Moiety and Ring System
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are notable for their versatile chemical reactivity. ijpsjournal.comnih.gov The presence of both a pyrrole-like and a pyridine-like nitrogen atom within the ring, along with the appended amino group, imparts a unique electronic character to N-ethyl-1-methyl-1H-pyrazol-3-amine, influencing its behavior in various chemical transformations. chemicalbook.comresearchgate.net
Oxidation Pathways and Derivative Formation (e.g., N-Oxides)
The pyrazole ring system is generally resistant to oxidation. However, the introduction of specific oxidizing agents can lead to the formation of N-oxides. For instance, the reaction of N-propargylamines with silver nitrite (B80452) (AgNO2) can yield pyrazole N-oxides through a tandem oxidation/cyclization reaction. acs.org This method provides a direct route to these derivatives, which are valuable intermediates in organic synthesis. acs.orgresearchgate.net Another approach involves the use of sodium nitrite in acetic acid, catalyzed by silver trifluoromethanesulfonate (B1224126) (AgOTf), to convert propargyl amines into pyrazole N-oxides in excellent yields. researchgate.net
The formation of N-oxides can significantly alter the reactivity of the pyrazole ring, making it susceptible to further functionalization. For example, pyrazole N-oxides can be converted to 4-chloropyrazoles by treatment with dimethylformamide (DMF) and phosphorus oxychloride (POCl3). researchgate.net This highlights the role of N-oxidation as a strategic step to access a broader range of substituted pyrazole derivatives.
A proposed mechanism for the formation of azopyrroles from pyrazol-5-amines involves the single-electron oxidation of the pyrazol-5-amine, mediated by tert-butyl hydroperoxide (TBHP) in the presence of iodine, to form a radical cation. nih.gov This intermediate then undergoes further reaction to yield the final product. nih.gov The possibility of a radical mechanism is supported by the observation that the reaction is inhibited in the presence of a radical scavenger like TEMPO. nih.gov
Reduction Reactions and Modification of Functional Groups
While the pyrazole ring itself is generally resistant to reduction, functional groups attached to the ring can be readily modified through reduction reactions. chemicalbook.com A significant advancement in this area is the catalytic hydrogenation of hydrazone-substituted α,β-unsaturated carbonyl compounds to prepare pyrazoles. google.comgoogle.com This process utilizes a hydrogenation catalyst in the presence of an acid and a protic solvent. google.comgoogle.com This method offers a regioselective route to N-substituted pyrazoles using hydrogen as a cost-effective reducing agent. google.com
The development of manganese-based catalysts with pyrazole ligands has shown remarkable efficiency in transfer hydrogenation reactions. rsc.org These catalysts can be activated through dehydrogenation in the presence of a base, generating active metal species that initiate the catalytic cycle. rsc.org Theoretical calculations suggest that a metal-pyrazole cooperating mechanism, involving outer sphere hydrogen transfer, is plausible in these reactions. nih.gov
Role of this compound as a Versatile Synthetic Building Block
This compound and related aminopyrazoles are highly valuable building blocks in organic synthesis due to their ability to participate in a variety of ring-forming and functionalization reactions. nih.govmdpi.commdpi.com Their utility stems from the nucleophilic character of the amino group and the pyrazole ring nitrogens, as well as the potential for the pyrazole ring to be incorporated into more complex molecular architectures. nih.govresearchgate.net
Construction of Fused Heterocyclic Architectures
A primary application of aminopyrazoles is in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. acs.orgmdpi.commdpi.com These compounds can be synthesized through the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.commdpi.com The reaction mechanism is believed to involve a Michael addition of the aminopyrazole to the unsaturated ketone, followed by cyclization and dehydration. mdpi.com The regioselectivity of this reaction can be influenced by the nature of the substituents on the starting materials. mdpi.com
Multicomponent reactions (MCRs) offer an efficient strategy for the one-pot synthesis of complex heterocyclic structures incorporating the pyrazole moiety. nih.govbeilstein-journals.orgacs.orgnih.gov For instance, pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine (B178648) hydrate. nih.gov Similarly, pyrazole-linked thiazoles can be prepared through a multicomponent reaction involving an aryl glyoxal, an aryl thioamide, and a pyrazolone (B3327878). acs.org These MCRs provide rapid access to diverse molecular scaffolds with high atom economy. nih.govacs.org
The following table summarizes some examples of fused heterocyclic architectures synthesized from aminopyrazole building blocks.
| Fused Heterocycle | Starting Materials | Reaction Type | Reference |
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, α,β-Unsaturated Ketone | Cyclization | mdpi.commdpi.com |
| Pyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Multicomponent Reaction | nih.gov |
| Pyrazole-Linked Thiazoles | Aryl Glyoxal, Aryl Thioamide, Pyrazolone | Multicomponent Reaction | acs.org |
| Pyrazolo[3,4-d]pyrimidines | 3-Hydrazino-1,2,4-triazine derivative, Bis(methylthio)methylene]malononitrile | Heterocyclic Transformation | nih.gov |
| Pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine | 3-Hydrazino-1,2,4-triazine derivative, Cyanoacetone | Heterocyclic Transformation | nih.gov |
Synthesis of Complex Molecular Scaffolds
The versatility of this compound extends to the synthesis of a wide array of complex molecular scaffolds beyond fused systems. researchgate.netmdpi.comnih.gov The pyrazole unit serves as a core structure that can be further elaborated through various synthetic transformations. nih.gov
One powerful approach is the use of [3+2] cycloaddition reactions. beilstein-journals.orgacs.orgresearchgate.net For example, the reaction of azadienes with nitrile imines can lead to the formation of pyrazoles through a tandem [3+2] cycloaddition/ring-opening rearrangement. acs.org This method allows for the synthesis of biologically important pyrazole derivatives. acs.org Similarly, the cycloaddition of acetylenic iminium salts with diazoacetates yields pyrazole iminium salts. researchgate.net
Multicomponent reactions are also instrumental in constructing complex pyrazole-containing scaffolds. nih.govmdpi.combeilstein-journals.org These reactions allow for the rapid assembly of multiple components into a single product, often with high efficiency and diversity. beilstein-journals.org For example, the four-component synthesis of pyrazole-dimedone derivatives has been reported. mdpi.com
The table below provides examples of complex molecular scaffolds synthesized using pyrazole-based starting materials.
| Scaffold Type | Synthetic Strategy | Key Intermediates/Reagents | Reference |
| Polysubstituted Pyrazoles | Multicomponent Reaction | Aldehydes, β-ketoesters, hydrazines | beilstein-journals.org |
| Spiro-pyrazolines | [3+2] Cycloaddition/Rearrangement | Azadienes, Nitrile Imines | acs.org |
| Pyrazole-linked Thiazoles | Multicomponent Reaction | Aryl glyoxals, aryl thioamides, pyrazolones | acs.org |
| Coumarin-containing Thiazolyl-3-aryl-pyrazole-4-carbaldehydes | Multicomponent Reaction/Vilsmeier-Haack | 3-(2-bromoacetyl)coumarins, thiosemicarbazide, acetophenones | mdpi.com |
| Pyrano[2,3-c]pyrazoles | Five-component Reaction | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | mdpi.com |
Detailed Mechanistic Elucidation of Key Reactions
Understanding the reaction mechanisms involving this compound and related pyrazoles is crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.netyoutube.com Computational chemistry, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, has become an invaluable tool for elucidating the structural and functional properties of pyrazole derivatives and their reaction pathways. eurasianjournals.comresearchgate.neteurasianjournals.com
In the context of pyrazole synthesis via condensation reactions, the initial step often involves the nucleophilic attack of a hydrazine nitrogen atom on a carbonyl carbon of a 1,3-dicarbonyl compound. youtube.comyoutube.com The regioselectivity of this initial attack can be influenced by the electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound. youtube.com Following the initial condensation, an intramolecular cyclization occurs, leading to a di-amino intermediate that subsequently dehydrates to form the aromatic pyrazole ring. youtube.com
For multicomponent reactions leading to fused pyrazole systems, the proposed mechanisms often involve a cascade of reactions. For instance, in the synthesis of pyrano[2,3-c]pyrazoles, the reaction may proceed through the initial formation of a pyrazolone intermediate from the reaction of a β-ketoester and hydrazine. beilstein-journals.org Simultaneously, a Knoevenagel condensation between an aldehyde and malononitrile generates a Michael acceptor. beilstein-journals.org A subsequent Michael addition followed by cyclization yields the final fused product. beilstein-journals.org
Theoretical studies on the reactivity of pyrazaboles with amines have explored both SN1 and SN2 reaction mechanisms for ring-opening. cdnsciencepub.com DFT calculations suggest that the SN2 pathway is generally more favorable than the SN1 pathway. cdnsciencepub.com Computational studies have also been employed to understand the tautomerism in pyrazoles, revealing the significant role of solvent molecules in facilitating intermolecular proton transfer. nih.gov
The mechanism of oxidative dehydrogenative couplings of pyrazol-5-amines to form azopyrroles has been proposed to proceed through a radical cation intermediate. nih.gov This is supported by experiments showing that the reaction is inhibited by radical scavengers. nih.gov
Investigation of Reaction Intermediates and Transition States
The chemical reactivity of this compound is characterized by the nucleophilic nature of the exocyclic nitrogen atom and the potential for electrophilic substitution on the pyrazole ring. The presence of the amino group strongly activates the pyrazole ring towards electrophilic attack.
Reactions involving the exocyclic amine, such as N-alkylation or N-acylation, proceed through standard nucleophilic addition or substitution mechanisms. libretexts.org For instance, acylation with an acid chloride would involve the initial attack of the amine's lone pair on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a proton and chloride ion would yield the corresponding amide. libretexts.org
Electrophilic substitution on the pyrazole ring is directed by the substituents. The 1-methyl group and the 3-ethylamino group both influence the position of attack. Generally, in 3-aminopyrazoles, the C4 position is the most susceptible to electrophilic attack due to the activating effect of the amino group. The transition state for such a reaction would involve the formation of a sigma complex (an arenium ion), where the positive charge is stabilized by resonance, particularly by the lone pair of the amino nitrogen.
In metal-catalyzed cross-coupling reactions, which are common for functionalizing heterocyclic compounds, the reaction intermediates would involve organometallic species. For example, in a palladium-catalyzed C-N coupling reaction, an oxidative addition of an aryl halide to the palladium(0) catalyst would be followed by coordination of the pyrazole nitrogen and subsequent reductive elimination to form the N-arylated product.
Kinetic and Thermodynamic Considerations of Reaction Pathways
The kinetics of reactions involving this compound are influenced by both steric and electronic factors. The ethyl group on the exocyclic nitrogen and the methyl group at the N1 position can sterically hinder the approach of bulky reagents.
Kinetic Factors:
N-Alkylation/N-Acylation: The rate of these reactions depends on the nucleophilicity of the exocyclic amine and the electrophilicity of the reaction partner. The ethyl group may slightly increase the nucleophilicity of the amine compared to a simple amino group due to its electron-donating inductive effect. However, it also introduces some steric hindrance.
Electrophilic Aromatic Substitution: The rate of substitution on the pyrazole ring is significantly enhanced by the strong electron-donating amino group. Kinetic studies on related pyrazole systems have shown that the nature of the substituent at N1 can also modulate the reaction rate.
Thermodynamic Factors:
The relative stability of the products versus the reactants determines the thermodynamic favorability of a reaction. In N-acylation, the resulting amide is generally very stable due to resonance stabilization between the nitrogen lone pair and the carbonyl group.
In reactions involving the pyrazole ring, the preservation of aromaticity is a major thermodynamic driving force. Products that retain the aromatic pyrazole ring are strongly favored.
A comprehensive study on the reaction of various benzaldehydes with ethyl acetoacetate (B1235776), hydrazine hydrate, and malononitrile to form pyranopyrazoles provides insight into the kinetic and thermodynamic parameters of pyrazole-forming reactions. tandfonline.com The study reported large negative activation entropies (ΔS‡), suggesting a highly ordered transition state. tandfonline.com A Hammett plot analysis indicated a positive reaction constant (ρ), demonstrating that electron-withdrawing groups on the benzaldehyde (B42025) reactant stabilized the transition state. tandfonline.com While this is a different reaction, it highlights the types of kinetic and thermodynamic investigations applicable to pyrazole chemistry.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H11N3 | nih.gov |
| Molecular Weight | 125.17 g/mol | sigmaaldrich.com |
| XlogP (predicted) | 0.9 | uni.lu |
| Monoisotopic Mass | 125.0953 Da | uni.lu |
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 126.10258 | 124.6 |
| [M+Na]+ | 148.08452 | 133.3 |
| [M-H]- | 124.08802 | 125.9 |
| [M+NH4]+ | 143.12912 | 146.0 |
| [M+K]+ | 164.05846 | 132.2 |
| Data sourced from PubChemLite. uni.lu |
Studies on Tautomerism and Conformational Dynamics of the Pyrazole Derivative
Tautomerism:
This compound can theoretically exist in different tautomeric forms, primarily involving the migration of a proton between the exocyclic amine and the pyrazole ring nitrogens. However, since the N1 position is substituted with a methyl group, the common annular tautomerism seen in N-unsubstituted pyrazoles is blocked. mdpi.com
The primary potential tautomerism is the amine-imine equilibrium. The amine tautomer (this compound) is generally the more stable and predominant form. The imine tautomer (N-ethyl-1-methyl-1,2-dihydro-3H-pyrazol-3-imine) would disrupt the aromaticity of the pyrazole ring and is therefore thermodynamically less favorable.
Computational studies on related pyrazolone systems, such as 1-ethyl-3-methyl-4-nitroso-5-pyrazolone, have investigated the relative stabilities of different tautomers and isomers. researchgate.net These studies, employing methods like Density Functional Theory (DFT), have shown that the energetic landscape can be influenced by substituents and the solvent environment. researchgate.net For this compound, the aromatic amine form is expected to be significantly more stable under normal conditions.
Conformational Dynamics:
The main source of conformational flexibility in this compound is the rotation around the C3-N and N-C(ethyl) single bonds.
Rotation around the C3-N bond: The rotation of the ethylamino group relative to the pyrazole ring can be influenced by steric interactions with the substituents at the N2 and C4 positions of the ring. The preferred conformation would likely minimize these steric clashes.
Rotation around the N-C(ethyl) bond: The ethyl group itself has rotational freedom around its C-C bond, leading to different staggered and eclipsed conformations.
Studies on urea-derivatized pyrazoles have shown that intramolecular hydrogen bonding can significantly influence the conformation, leading to either syn or anti arrangements with respect to the pyrazole ring. dur.ac.uk While this compound lacks the urea (B33335) functionality, similar weak intramolecular interactions could play a role in favoring certain conformations in solution. The dynamic behavior of the molecule can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, potentially through variable temperature studies to probe rotational barriers.
Advanced Spectroscopic Characterization and Structural Elucidation of N Ethyl 1 Methyl 1h Pyrazol 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentcdnsciencepub.comnih.govresearchgate.net
NMR spectroscopy is the most powerful tool for elucidating the constitution of organic molecules in solution. For N-ethyl-1-methyl-1H-pyrazol-3-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques is essential to assign all proton and carbon signals and to confirm the substitution pattern on the pyrazole (B372694) ring.
In-Depth ¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The pyrazole ring protons, H-4 and H-5, typically appear as doublets due to vicinal coupling. The N-methyl group gives rise to a singlet, while the N-ethyl group displays a quartet for the methylene (B1212753) (CH₂) protons coupled to the methyl (CH₃) protons, which in turn appear as a triplet. The amine (NH) proton is expected to show a broad singlet.
The ¹³C NMR spectrum provides information on the carbon framework. The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituents. The C-3 carbon, attached to the amino group, is expected to be significantly deshielded. The carbons of the N-methyl and N-ethyl groups will appear in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on known data for similar pyrazole derivatives. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.6 - 3.8 (s) | 35 - 38 |
| N-CH₂-CH₃ | 3.1 - 3.3 (q) | 40 - 43 |
| N-CH₂-CH₃ | 1.2 - 1.4 (t) | 14 - 16 |
| C3-NH | 4.5 - 5.5 (br s) | N/A |
| H-4 | 5.6 - 5.8 (d) | 95 - 98 |
| H-5 | 7.2 - 7.4 (d) | 128 - 131 |
| C-3 | N/A | 152 - 155 |
| C-4 | N/A | 95 - 98 |
| C-5 | N/A | 128 - 131 |
s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)researchgate.netsdsu.eduresearchgate.netyoutube.comwalisongo.ac.id
Two-dimensional NMR experiments are indispensable for confirming the structural assignment of this compound, especially for distinguishing it from its isomers.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Key expected correlations include a cross-peak between the H-4 and H-5 protons of the pyrazole ring, and a cross-peak between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would show cross-peaks connecting the H-4 signal to the C-4 signal, H-5 to C-5, the N-methyl protons to the N-methyl carbon, and the ethyl protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) ¹H-¹³C correlations, which helps piece together the molecular skeleton. sdsu.edu For this compound, the most informative correlations would be:
The N-methyl protons (on N1) showing a cross-peak to C-5 and C-3.
The H-5 proton showing correlations to C-3 and C-4.
The methylene protons of the ethyl group showing a correlation to the C-3 carbon, confirming its attachment to the amino group at this position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, revealing through-space correlations. Expected NOESY cross-peaks would include those between the N-methyl protons and the H-5 proton, and between the protons of the ethyl group and the H-4 proton, providing further confirmation of the substituent placement. nih.gov
Solid-State NMR for Crystalline and Amorphous Forms
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure of materials in the solid phase. acs.org For this compound, ssNMR, particularly using Cross-Polarization Magic-Angle Spinning (CP/MAS) techniques, can be employed to:
Characterize the compound in its crystalline or amorphous solid forms.
Identify the presence of different polymorphs (different crystal packing arrangements), which would manifest as distinct sets of chemical shifts.
Study intermolecular interactions, such as hydrogen bonding involving the amine group, in the solid state. cdnsciencepub.com
In N-H pyrazoles, ssNMR is particularly useful for determining the dominant tautomeric form in the solid state, a task that can be complicated by rapid exchange in solution. cdnsciencepub.com For this compound, where the N1 position is fixed by the methyl group, ssNMR would definitively confirm the structure and reveal details about its packing in the crystal lattice.
Vibrational Spectroscopy for Functional Group and Bond Characterizationrsc.orgresearchgate.netmdpi.com
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. These bands can be used for structural confirmation.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Bond |
| 3300 - 3500 | N-H stretching | Secondary Amine (NH) |
| 3000 - 3100 | C-H stretching | Aromatic C-H (Pyrazole ring) |
| 2850 - 2980 | C-H stretching | Aliphatic C-H (Ethyl and Methyl groups) |
| ~1600 - 1650 | N-H bending | Secondary Amine (NH) |
| ~1500 - 1580 | C=N stretching | Pyrazole ring |
| ~1400 - 1500 | C=C stretching | Pyrazole ring |
| 1350 - 1470 | C-H bending | Aliphatic C-H (Ethyl and Methyl groups) |
| 1100 - 1300 | C-N stretching | Aromatic and Aliphatic Amines |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds (like C=O, N-H), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, the Raman spectrum would be useful for observing:
The symmetric stretching vibrations of the pyrazole ring, which are often weak in the IR spectrum. chemicalbook.com
C-C and C-H vibrations of the alkyl substituents.
The N-N bond vibration within the pyrazole ring.
Together, FT-IR and Raman spectra offer a complete profile of the vibrational modes of the molecule, allowing for confident functional group identification and structural support.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule. For this compound (C₆H₁₁N₃), the predicted monoisotopic mass is 125.0953 Da. uni.lu Experimental HRMS analysis of related N-alkylated pyrazoles, typically using electrospray ionization (ESI), confirms the ability to obtain accurate mass measurements for this class of compounds. For instance, various N-substituted pyrazoles have been characterized by ESI-HRMS, consistently showing excellent agreement between the calculated and found molecular masses, often with a mass accuracy within a few parts per million (ppm). nih.govnih.gov
Table 1: Predicted HRMS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 126.10258 |
| [M+Na]⁺ | 148.08452 |
| [M+K]⁺ | 164.05846 |
| [M+NH₄]⁺ | 143.12912 |
Data sourced from predicted values. uni.lu
Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. While specific experimental tandem mass spectra for this compound are not extensively documented in the literature, the fragmentation behavior of substituted pyrazoles has been studied. researchgate.netrsc.org
The fragmentation of pyrazoles is often initiated by the cleavage of the N-N bond, which can be suppressed depending on the nature of the substituents on the nitrogen atoms. rsc.org For N-alkylated pyrazoles, common fragmentation pathways involve the loss of the alkyl groups and rearrangements within the heterocyclic ring. In the case of this compound, the ethyl and methyl groups attached to the nitrogens are susceptible to cleavage.
A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 126.10258) of this compound would likely involve the following steps:
Loss of ethylene: A common fragmentation for ethyl-substituted amines, leading to a fragment ion corresponding to the loss of 28 Da.
Loss of a methyl radical: Cleavage of the N-methyl group, resulting in a loss of 15 Da.
Ring cleavage: Fragmentation of the pyrazole ring itself, which can lead to a variety of smaller, characteristic ions.
Studies on related compounds, such as ketamine analogues which also feature N-alkyl groups, show characteristic losses of alkyl radicals and moieties from the amine group under mass spectrometric analysis. mdpi.com
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structures
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related pyrazole derivatives offers insight into the expected structural features. nih.govnih.govnih.govresearchgate.net
The pyrazole ring is an aromatic five-membered heterocycle. In substituted pyrazoles, the planarity of the ring is generally maintained. The bond lengths and angles within the pyrazole core are influenced by the nature and position of the substituents. For instance, the crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate reveals a dihedral angle between the pyrazole ring and an attached phenyl ring, indicating steric hindrance can lead to non-planar conformations of substituents relative to the heterocyclic core. researchgate.net
In the solid state, aminopyrazole derivatives often exhibit a network of intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. These interactions, along with other weaker forces like C-H···π interactions, play a crucial role in the formation of the supramolecular architecture.
Table 2: Typical Bond Lengths in Substituted Pyrazole Rings
| Bond | Typical Length (Å) |
| N-N | 1.34 - 1.38 |
| N-C | 1.32 - 1.38 |
| C-C (in ring) | 1.36 - 1.42 |
| C-N (exo) | 1.35 - 1.45 |
Data compiled from various substituted pyrazole crystal structures.
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption spectra of aminopyrazoles are characterized by π → π* and n → π* transitions. The position and intensity of these absorption bands are sensitive to the substitution pattern on the pyrazole ring and the polarity of the solvent. mdpi.commdpi.com
For aminopyrazoles, the amino group acts as an auxochrome, influencing the electronic transitions of the pyrazole chromophore. The lone pair of electrons on the amino nitrogen can interact with the π-system of the pyrazole ring, leading to a red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted pyrazole.
Studies on 3(5)-aminopyrazoles have shown that the position of the amino group and other substituents significantly affects the UV absorption. mdpi.com The electronic spectra of pyrazole azo dyes, which are more complex derivatives, exhibit multiple absorption bands in the UV-Vis region, corresponding to different chromophores within the molecule. mdpi.com It is expected that this compound would exhibit characteristic absorption bands in the ultraviolet region. The exact wavelengths of maximum absorption (λmax) would be influenced by the solvent environment.
Computational and Theoretical Chemistry Studies on N Ethyl 1 Methyl 1h Pyrazol 3 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of N-ethyl-1-methyl-1H-pyrazol-3-amine. These calculations provide a detailed picture of the molecule's stability, preferred conformation, and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. nih.govtandfonline.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to determine the molecule's most stable three-dimensional structure. nih.gov This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can map the energy landscape of the molecule, identifying different conformers and the energy barriers between them. This is particularly relevant for the ethyl group, which can rotate, leading to various spatial arrangements with different energies.
Beyond DFT, other quantum chemical methods can be employed to study the electronic configuration of this compound. Ab initio methods, such as Hartree-Fock (HF), provide a rigorous, from-first-principles approach to solving the electronic Schrödinger equation, though they can be computationally expensive. nih.gov
Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative by incorporating some experimentally derived parameters. researchgate.net These methods are useful for preliminary analyses of large systems or for exploring reaction mechanisms where many calculations are required. For this compound, these approaches can provide a qualitative understanding of its electronic structure and orbital energies.
Analysis of Molecular Orbitals and Electron Density
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole (B372694) derivatives, DFT calculations have been used to determine these energy gaps and predict their chemical activity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyrazole Derivative A | -6.5 | -1.2 | 5.3 |
| Pyrazole Derivative B | -6.2 | -1.5 | 4.7 |
| Pyrazole Derivative C | -6.8 | -0.9 | 5.9 |
Note: The values in this table are representative examples for illustrative purposes and are not specific experimental or calculated values for this compound.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. researchgate.net By mapping the electrostatic potential onto the electron density surface, it is possible to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net
For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the amino group, making them susceptible to nucleophilic attack. researchgate.net This information is invaluable for predicting how the molecule will interact with other reagents. researchgate.net
Prediction and Validation of Spectroscopic Data
Computational methods can simulate various types of spectra for this compound, which can then be compared with experimental data for validation of the computational model and structural elucidation.
Theoretical calculations can predict vibrational frequencies (IR and Raman), electronic transitions (UV-Visible), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For instance, DFT calculations can compute the vibrational modes of the molecule, which correspond to the peaks observed in an IR spectrum. materialsciencejournal.org Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption wavelengths that characterize the UV-Visible spectrum. materialsciencejournal.org
Table 2: Representative Predicted Spectroscopic Data for a Pyrazole Derivative
| Spectroscopic Technique | Predicted Value |
| IR Frequency (N-H stretch) | ~3400 cm⁻¹ |
| IR Frequency (C=N stretch) | ~1620 cm⁻¹ |
| ¹H NMR Chemical Shift (N-CH₃) | ~3.7 ppm |
| ¹³C NMR Chemical Shift (C=N) | ~150 ppm |
| UV-Vis λmax | ~250 nm |
Note: The values in this table are representative examples for illustrative purposes and are not specific experimental or calculated values for this compound.
The agreement between predicted and experimental spectra serves as a powerful validation of the computational model and the predicted molecular structure.
Computational NMR Chemical Shift Prediction and Correlation with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT), have become essential for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. nih.goveurasianjournals.com
The standard approach involves optimizing the molecular geometry of the compound using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). nih.govnih.gov Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors. researchgate.net These shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), using established linear scaling equations. nih.gov
The accuracy of these predictions allows for a direct comparison with experimental data. For pyrazole derivatives, the mean absolute errors (MAEs) between DFT-calculated and experimental shifts are typically in the range of 0.1-0.2 ppm for ¹H and 2.5-8.0 ppm for ¹³C, depending on the computational level. nih.gov Machine learning models trained on large datasets of DFT calculations have further improved prediction speed and accuracy, achieving MAEs of approximately 0.16 ppm for ¹H and 1.26 ppm for ¹³C when compared to DFT results. nih.gov
A strong correlation between the predicted and observed chemical shifts confirms the proposed molecular structure. For this compound, a hypothetical correlation is presented in the table below, illustrating the expected agreement.
Table 1: Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound This table is illustrative, based on typical results from computational studies on similar pyrazole derivatives.
| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| Pyrazole C3 | 154.1 | 153.8 | - | - |
| Pyrazole C4 | 95.2 | 94.9 | 5.65 | 5.62 |
| Pyrazole C5 | 138.7 | 138.5 | 7.21 | 7.18 |
| N-CH₃ | 35.8 | 35.5 | 3.60 | 3.57 |
| Ethyl CH₂ | 40.1 | 39.8 | 3.15 | 3.12 |
| Ethyl CH₃ | 15.3 | 15.1 | 1.25 | 1.22 |
Simulation of Vibrational and Electronic Spectra
Computational methods are also employed to simulate vibrational (infrared) and electronic (UV-Vis) spectra, providing insights into molecular structure and bonding. nih.gov
Vibrational Spectra: Theoretical vibrational frequencies are calculated from the optimized molecular geometry using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. nih.govnih.gov The calculations yield harmonic frequencies, which are systematically higher than experimental frequencies due to the neglect of anharmonicity. To improve agreement with experimental data, these calculated frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP). nih.gov The analysis of potential energy distribution (PED) allows for the precise assignment of vibrational modes to specific bonds or functional groups. nih.gov For pyrazole derivatives, characteristic vibrational modes include N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (1500-1600 cm⁻¹), and C-N stretching (1240-1310 cm⁻¹). nih.govresearchgate.net
Electronic Spectra: Electronic absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations predict the electronic transitions between molecular orbitals, corresponding to the absorption maxima (λ_max) observed in UV-Vis spectroscopy. nih.gov The choice of functional, such as CAM-B3LYP, and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for obtaining results that correlate well with experimental spectra measured in solution. nih.govresearchgate.net For pyrazole compounds, electronic spectra typically show absorptions in the 200-400 nm range, corresponding to π→π* and n→π* transitions within the heterocyclic ring and associated chromophores. nih.gov
Table 2: Simulated Vibrational and Electronic Data for this compound This table contains representative data based on computational studies of related pyrazole compounds.
| Data Type | Parameter | Predicted Value | Description |
|---|---|---|---|
| Vibrational | ν(N-H) | 3450 cm⁻¹ | N-H stretching of the amine group |
| ν(C-H) | 3110 cm⁻¹ | Aromatic C-H stretch on pyrazole ring | |
| ν(C-H) | 2975 cm⁻¹ | Aliphatic C-H stretch of ethyl/methyl groups | |
| ν(C=N) | 1570 cm⁻¹ | Pyrazole ring stretching | |
| ν(C-N) | 1305 cm⁻¹ | C-N stretching | |
| Electronic | λ_max 1 | 215 nm | π→π* transition |
Computational Elucidation of Reaction Mechanisms and Pathways
Theoretical chemistry is instrumental in mapping the reaction coordinates for the synthesis and transformation of pyrazole derivatives. By employing DFT calculations, it is possible to locate and characterize the geometries of reactants, products, intermediates, and, most importantly, transition states. nih.govrsc.org
This analysis provides critical information about reaction feasibility and selectivity. Key parameters derived from these calculations include activation energies (the energy barrier to be overcome) and reaction enthalpies. rsc.org A lower activation energy indicates a more favorable reaction pathway. nih.gov For instance, computational studies on pyrazole synthesis have elucidated the mechanisms of [3+2] cycloaddition reactions, detailing the stepwise versus concerted nature of the ring formation. mdpi.com Similarly, investigations into the reactivity of pyrazoles with nucleophiles have used computational models to compare Sₙ1 and Sₙ2 mechanisms, identifying the more favorable pathway under different conditions. researchgate.net These studies help synthetic chemists optimize reaction conditions to favor the desired product and improve yields. nih.gov
Investigation of Non-Linear Optical (NLO) Properties through Theoretical Methods
The search for new materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has been greatly aided by theoretical calculations. rsc.orgnih.gov Organic molecules with large delocalized π-electron systems, such as pyrazole derivatives, are promising candidates. nih.gov
Computational quantum chemistry, primarily using DFT, allows for the prediction of key NLO parameters, including the mean polarizability (α) and the first-order hyperpolarizability (β). nih.govajrconline.org These calculations are typically performed using functionals like B3LYP or M06 with appropriate basis sets. nih.govajrconline.org A large β value is indicative of a strong second-order NLO response. rsc.org Theoretical studies allow for the systematic investigation of structure-property relationships by modeling the effects of different substituent groups on the pyrazole ring. ajrconline.org This in-silico screening process can identify promising NLO candidates for synthesis and experimental validation, accelerating the discovery of new materials. rsc.org
Table 3: Calculated NLO Properties for this compound This table presents illustrative NLO data based on theoretical studies of similar heterocyclic compounds.
| Parameter | Description | Calculated Value (a.u.) |
|---|---|---|
| α_tot | Mean Polarizability | ~85 |
| β_tot | First-order Hyperpolarizability | ~150 |
Research Applications of N Ethyl 1 Methyl 1h Pyrazol 3 Amine and Its Derivatives in Non Biological Contexts
Coordination Chemistry and Ligand Design
The inherent coordination capabilities of the pyrazole (B372694) ring, combined with the electronic and steric influence of the N-ethyl and N-methyl substituents, position N-ethyl-1-methyl-1H-pyrazol-3-amine and its derivatives as compelling ligands for the synthesis of novel metal complexes. The presence of both an sp2-hybridized pyrazole nitrogen and an exocyclic amino group offers multiple potential binding sites for metal ions.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes involving pyrazole-based ligands is a well-established area of research. beu.edu.azresearchgate.net Typically, these syntheses involve the reaction of a pyrazole derivative with a metal salt in a suitable solvent. beu.edu.aznih.gov The resulting complexes can be characterized using a variety of techniques, including single-crystal X-ray diffraction, which provides precise information about the three-dimensional arrangement of atoms, bond lengths, and bond angles. nih.govnih.govnih.gov
For instance, studies on related pyrazole derivatives have shown the formation of mononuclear and polynuclear complexes with various transition metals like copper, nickel, cobalt, and cadmium. beu.edu.aznih.gov The coordination environment around the metal center can vary, leading to diverse geometries such as octahedral or distorted octahedral. nih.govnih.gov The specific geometry is influenced by factors like the nature of the metal ion, the steric bulk of the ligands, and the counter-ions present.
Table 1: Examples of Metal Complexes with Pyrazole-based Ligands
| Ligand | Metal Ion | Resulting Complex | Coordination Geometry | Reference |
| (E)− 1-(amino(1H-pyrazol-1-yl)methylene) guanidinium (B1211019) chloride | Cu(II), Ni(II), Co(II) | [Cu(L)Cl(H2O)], [Ni(L)Cl], [Co(L)Cl] | Not specified | beu.edu.az |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Cd(II), Cu(II) | [Cd(L1)2Cl2], Cu(L1)2(C2H5OH)22 | Octahedral | nih.gov |
| Acylpyrazolone | Mg(II), Ca(II) | [M(L)2(solvent)2] | Octahedral | nih.gov |
| Chiral tripyridyldiamine ligand Bn-CDPy3 | Co(III), Fe(II), Zn(II) | [M(Bn-CDPy3)Cl]X | Distorted Octahedral | nih.gov |
Exploration of Diverse Coordination Modes and Metalligand Interactions
Pyrazole and its derivatives can coordinate to metal ions in several ways. researchgate.net They can act as monodentate ligands, binding through one of the pyrazole nitrogen atoms. researchgate.net Alternatively, they can function as bridging ligands, connecting two or more metal centers. The presence of the this compound's exocyclic amino group introduces the possibility of chelation, where the ligand binds to the metal ion through both a pyrazole nitrogen and the amino nitrogen, forming a stable ring structure.
The nature of the metal-ligand interactions in these complexes is a key area of investigation. These interactions are influenced by the electronic properties of both the metal ion and the ligand. The N-ethyl and N-methyl groups on the pyrazole ring can exert steric and electronic effects that fine-tune the coordination properties of the ligand. For example, the electron-donating nature of the alkyl groups can increase the basicity of the nitrogen atoms, potentially leading to stronger metal-ligand bonds.
Application in Chemosensing and Analytical Reagent Development
The ability of pyrazole derivatives to form colored or fluorescent complexes with specific metal ions makes them attractive candidates for the development of chemosensors. nih.gov These sensors can be designed to detect the presence and concentration of particular metal ions in a sample through a measurable change in their optical properties, such as color or fluorescence intensity. nih.gov
The selectivity of a pyrazole-based chemosensor is determined by how well the ligand's binding site can accommodate a specific metal ion. By modifying the structure of the pyrazole ligand, for example, by introducing different substituent groups, it is possible to tune the sensor's selectivity for different metal ions. nih.gov Nitrosopyrazolones, a class of pyrazole derivatives, have been investigated for their ability to form stable chelates with various transition metal ions and their potential use as analytical reagents. saudijournals.com
Catalytic Applications in Organic Synthesis and Beyond
The metal complexes derived from this compound and its analogs, as well as the parent amine itself, hold potential in the field of catalysis.
Development as Ligands for Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes with pyrazole-based ligands have been explored as catalysts for various organic transformations. beu.edu.az For example, chiral ferrocenyl pyrazole ligands have been used in palladium-catalyzed asymmetric allylic amination, achieving high enantioselectivity. researchgate.net The design of the ligand is crucial for controlling the activity and selectivity of the catalyst. The steric and electronic properties of the N-ethyl and N-methyl groups in this compound can influence the catalytic performance of its metal complexes.
Exploration as Organocatalysts or Precursors for Heterogeneous Catalysts
Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Amines, including derivatives of pyrazole, can function as organocatalysts. For instance, cinchona-based organocatalysts have been used for the asymmetric aza-Michael reaction of pyrazoles. researchgate.net
Furthermore, this compound and its derivatives can serve as precursors for the synthesis of heterogeneous catalysts. These catalysts are in a different phase from the reactants, which can simplify their separation from the reaction mixture. For example, pyrazole-containing compounds can be immobilized on solid supports, such as silica, to create robust and recyclable catalysts. nih.gov The development of nano-catalysts, such as nano-silica/aminoethylpiperazine, has been shown to be effective in the synthesis of pyranopyrazole derivatives under environmentally friendly ball-milling conditions. nih.gov
Materials Science Applications
The unique structural and electronic properties of the pyrazole ring make it a versatile building block in materials science. The ability to functionalize the pyrazole core at various positions allows for the fine-tuning of its characteristics, leading to the development of advanced materials. This compound and its derivatives are part of this promising class of compounds, with significant potential in creating materials with specific, pre-defined properties.
Development of Materials with Tailored Electronic and Optical Properties
The field of materials science has seen a growing interest in pyrazole-containing compounds due to their applicability as synthetic intermediates for materials with unique photophysical properties. mdpi.com Pyrazole derivatives that feature conjugated systems often exhibit intrinsic fluorescent properties, which can be harnessed for the development of sensors and organic materials. mdpi.com The inherent characteristics of the pyrazole ring, combined with the electronic effects of its substituents, are key to tailoring the optical and electronic behavior of the resulting materials.
Research into fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, demonstrates how molecular structure dictates photophysical properties. These compounds are considered promising low-cost and environmentally friendly alternatives for developing new luminescent materials. rsc.org Studies have shown that the optical properties of these derivatives are highly dependent on the substituents attached to the heterocyclic core. rsc.org For instance, the introduction of electron-donating groups (EDGs) at specific positions on the fused ring system has been found to enhance both absorption and emission intensities. rsc.org This is attributed to intramolecular charge transfer (ICT) phenomena, which are fundamental to the performance of many optical materials. researchgate.net Conversely, the presence of electron-withdrawing groups (EWGs) can diminish these intensities. rsc.org The ethyl and methyl groups on this compound are weak electron-donating groups, while the amine group is a strong electron-donating group, suggesting its potential utility in creating materials with tailored light-emitting properties.
The versatility of the pyrazole scaffold has led to its incorporation into a variety of materials with applications in optoelectronics. Pyrazole derivatives have found use as fluorescent substances and dyes. globalresearchonline.net The development of pyrimidine-based materials for applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) further illustrates the potential of related N-heterocycles in this field. researchgate.net
Table 1: Photophysical Properties of Substituted Pyrazolo[1,5-a]pyrimidine Derivatives This table illustrates how different substituent groups on a pyrazole-based core can modify the material's optical properties, such as absorption and emission wavelengths and quantum yields.
| Compound/Substituent | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| 4a (4-Pyridyl) | 362 | 450 | 0.88 |
| 4b (Phenyl) | 352 | 433 | 0.97 |
| 4d (4-Methoxyphenyl) | 358 | 434 | 0.97 |
| 4e (4-Chlorophenyl) | 354 | 434 | 0.95 |
| 4f (2,4-Dichlorophenyl) | 353 | 434 | 0.51 |
Data sourced from a study on pyrazolo[1,5-a]pyrimidines-based fluorophores. The specific compounds are derivatives and are used here to demonstrate the principle of property tailoring. rsc.org
Integration into Polymeric and Supramolecular Structures
The functional groups present on the this compound scaffold, particularly the amine group, make it a valuable candidate for integration into larger molecular systems like polymers and supramolecular assemblies. The behavior of pyrazole derivatives within biodegradable polymers is an area of active research, highlighting the interest in combining the properties of pyrazoles with those of polymeric materials. researchgate.net
The amine functionality provides a reactive handle for polymerization reactions. For example, it can react with carboxylic acids or their derivatives to form amide bonds, leading to the creation of polyamides. Incorporating the pyrazole moiety into a polymer backbone can impart specific properties to the resulting material, such as enhanced thermal stability, altered solubility, or unique optical characteristics.
In the realm of supramolecular chemistry, the amine group and the nitrogen atoms within the pyrazole ring can participate in non-covalent interactions, most notably hydrogen bonding. These interactions are the basis for the self-assembly of molecules into larger, well-ordered structures. By designing pyrazole-based molecules with appropriate functional groups, it is possible to direct their assembly into complex architectures like sheets, fibers, or gels. These supramolecular materials can have applications in areas such as sensing, catalysis, and controlled release. The synthesis of complex polyheterocyclic compounds from aminopyrazole precursors demonstrates the feasibility of using these building blocks to construct larger, functional molecular systems. acs.org
Advanced Chemical Probe Development for Industrial and Analytical Processes
A chemical probe is a molecule used to study and manipulate a chemical system. Pyrazole derivatives, owing to their distinct chemical reactivity and photophysical properties, are increasingly being developed as advanced probes for a range of industrial and analytical applications. globalresearchonline.net
One significant industrial application is in the prevention of corrosion. Certain pyranopyrazole derivatives have been identified as highly effective corrosion inhibitors for mild steel, particularly in acidic environments such as those used in industrial pickling processes. researchgate.net These molecules function by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive medium. researchgate.net The efficiency of these inhibitors is remarkable, with some derivatives achieving over 98% inhibition at concentrations as low as 100 mg/L. researchgate.net The development of such inhibitors is crucial for maintaining the integrity of industrial equipment and reducing economic losses due to corrosion.
Table 2: Corrosion Inhibition Efficiency of Pyranopyrazole Derivatives on Mild Steel
| Inhibitor | Concentration (mg/L) | Inhibition Efficiency (%) |
| EPP-1 | 25 | 92.4 |
| 50 | 95.3 | |
| 75 | 97.1 | |
| 100 | 98.8 | |
| EPP-2 | 100 | 97.5 |
| EPP-3 | 100 | 94.2 |
Data sourced from a study on pyranopyrazole derivatives as corrosion inhibitors. researchgate.net
In analytical chemistry, fluorescent pyrazole derivatives serve as probes for the detection of various species. mdpi.com The nitrogen atoms in the pyrazole ring can act as chelating agents, binding to metal ions. rsc.org This binding event can cause a change in the molecule's fluorescence (either turning it "on" or "off"), allowing for the sensitive and selective detection of specific cations. nih.gov This capability is valuable for monitoring ionic concentrations in industrial processes, environmental water testing, and other analytical scenarios. Furthermore, the historical use of pyrazole derivatives in the formulation of dyes underscores their utility as chemical probes, where a color change can indicate a specific chemical reaction or condition. researchgate.netchemicalbook.com
Conclusion and Future Research Perspectives on N Ethyl 1 Methyl 1h Pyrazol 3 Amine
Summary of Key Academic Research Findings and Contributions
Currently, there is a notable absence of specific academic literature detailing the synthesis and characterization of N-ethyl-1-methyl-1H-pyrazol-3-amine. However, based on the established chemistry of pyrazole (B372694) derivatives, several key findings can be anticipated from future research endeavors.
A significant contribution would be the development of a regioselective and high-yield synthesis of this compound. Research in this area would likely focus on the N-alkylation of a suitable aminopyrazole precursor. The regioselectivity of such reactions is a critical aspect of pyrazole chemistry, and a successful methodology would provide valuable insights for the synthesis of other specifically substituted pyrazoles.
Furthermore, detailed spectroscopic and structural characterization would be a fundamental contribution. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry would provide foundational data on the molecule's structure and electronic properties. Single-crystal X-ray diffraction, if obtainable, would offer definitive structural confirmation.
Identification of Unexplored Avenues in Synthetic Chemistry and Reactivity
The synthetic chemistry and reactivity of this compound present numerous unexplored avenues for investigation.
Synthetic Routes:
While general methods for the synthesis of N-alkylated aminopyrazoles exist, optimizing these for this compound specifically remains an open area. A systematic study of different alkylating agents, bases, and reaction conditions would be necessary to achieve high regioselectivity and yield. Microwave-assisted synthesis could also be explored to potentially reduce reaction times and improve efficiency chim.it.
Reactivity Studies:
The reactivity of the amino group in this compound is a rich field for exploration. Key areas of interest include:
Acylation and Sulfonylation: Investigating the reactions with various acylating and sulfonylating agents to produce a library of amide and sulfonamide derivatives.
Diazotization: Studying the diazotization of the amino group to form diazonium salts, which are versatile intermediates for introducing a range of functional groups.
Condensation Reactions: Exploring condensation reactions with aldehydes and ketones to form Schiff bases, which could serve as ligands in coordination chemistry.
The reactivity of the pyrazole ring itself also warrants investigation. Electrophilic substitution reactions, such as nitration and halogenation, would provide insights into the directing effects of the N-methyl and N-ethylamino substituents.
Opportunities for Advanced Theoretical and Computational Investigations
Computational chemistry offers a powerful tool to complement experimental studies on this compound.
Structural and Electronic Properties:
Density Functional Theory (DFT) calculations can be employed to predict the optimized molecular geometry, bond lengths, and bond angles of the compound . These theoretical predictions can be compared with experimental data obtained from spectroscopic and crystallographic techniques. DFT can also be used to calculate various electronic properties, including:
Molecular Electrostatic Potential (MEP) Maps: To identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles.
Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity .
Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.
Reaction Mechanisms:
Computational studies can elucidate the mechanisms of proposed synthetic reactions and subsequent reactivity studies. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be determined.
The following table presents a hypothetical comparison of calculated and experimental spectroscopic data for this compound, which would be a key outcome of combined theoretical and experimental research.
| Spectroscopic Data | Calculated (DFT) | Experimental |
| ¹H NMR (ppm) | Predicted chemical shifts for ethyl and methyl protons | To be determined |
| ¹³C NMR (ppm) | Predicted chemical shifts for all carbon atoms | To be determined |
| IR (cm⁻¹) | Predicted vibrational frequencies for key functional groups (N-H, C-N, C=C) | To be determined |
Prospects for Emerging Applications in Non-Biological Fields
While much of the research on aminopyrazoles is focused on their biological activity, there are promising avenues for their application in non-biological fields.
Coordination Chemistry:
The presence of multiple nitrogen atoms makes this compound an excellent candidate as a ligand in coordination chemistry acs.orgresearchgate.net. It can potentially act as a monodentate or bidentate ligand, coordinating to metal ions through the pyrazole nitrogen atoms and/or the exocyclic amino group. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties.
Materials Science:
Pyrazole derivatives have been investigated for their potential use in materials science. For instance, their ability to form stable complexes and their electronic properties could make them suitable for applications in:
Organic Light-Emitting Diodes (OLEDs): As components of emissive or charge-transport layers.
Corrosion Inhibitors: Pyrazole derivatives have shown promise as corrosion inhibitors for various metals globalresearchonline.net. The nitrogen atoms can adsorb onto the metal surface, forming a protective layer.
Future research into these areas could unlock novel applications for this compound and its derivatives beyond the traditional focus on medicinal chemistry.
Q & A
Q. What are the standard synthetic routes for N-ethyl-1-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation of substituted propenones with hydrazine derivatives. For example, a method involving hydrazinium salts in alcohols (e.g., methanol or ethanol) can yield pyrazole-3-amine derivatives. Key steps include:
- Intermediate preparation : Substituted propenones (e.g., 3-aryl-2-(aminomethylen)-propannitrile) are condensed with hydrazine hydrate .
- Optimization : Adjusting reaction temperature (60–80°C) and solvent polarity improves yield. Catalytic acids (e.g., acetic acid) may accelerate cyclization .
- Work-up : Purification via column chromatography or recrystallization from ethanol/water mixtures ensures purity .
Table 1 : Synthetic Approaches from Literature
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: A combination of ESIMS , ¹H/¹³C NMR , and IR spectroscopy is essential:
- ESIMS : Look for [M+H]⁺ peaks (e.g., m/z 140–160) to confirm molecular weight .
- NMR : Characteristic signals include pyrazole C-H protons (δ 6.5–7.5 ppm) and ethyl/methyl groups (δ 1.2–1.5 ppm for CH₃; δ 2.5–3.0 ppm for N-CH₂) .
- IR : N-H stretching (3200–3400 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹) .
Q. How can researchers address low yields during the purification of this compound?
Methodological Answer: Low yields often stem from side reactions (e.g., dimerization). Mitigation strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) reduce byproduct formation .
- Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 → 1:1) .
- Crystallization : Slow cooling in ethanol/water (3:1) enhances crystal purity .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural refinement of pyrazole derivatives?
Methodological Answer: Use SHELXL for refinement and PLATON for validation:
- Twinning : Apply TWIN/BASF commands in SHELXL to model twinned domains. Hooft parameters > 0.3 indicate reliable solutions .
- Disorder : Split atomic positions with PART commands and refine occupancy ratios. Restraints (e.g., SIMU/DELU) stabilize thermal parameters .
- Validation : Check Rint (<5%) and Flack parameter (|x| < 0.1) to confirm absolute structure .
Q. What computational methods predict hydrogen-bonding patterns in this compound crystals?
Methodological Answer: Graph set analysis (Etter’s rules) and DFT calculations (e.g., B3LYP/6-31G*) identify dominant interactions:
Q. How can discrepancies in biological activity data (e.g., IC₅₀ variability) for pyrazole analogs be systematically analyzed?
Methodological Answer: Apply multivariate statistical models :
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity using PLS regression .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate confidence intervals for IC₅₀ values .
- Contradictions : Check assay conditions (e.g., solvent DMSO concentration ≤1% to avoid false positives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
